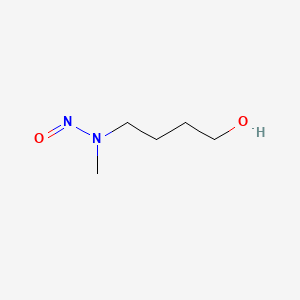
N-Methyl-N-(4-hydroxybutyl)nitrosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(4-hydroxybutyl)nitrosamine is a nitrosamine compound with the chemical formula C5H12N2O2. It is known for its role in scientific research, particularly in the study of carcinogenesis. This compound is structurally characterized by the presence of a nitroso group attached to a methyl and a 4-hydroxybutyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-hydroxybutyl)nitrosamine typically involves the nitrosation of N-methyl-N-(4-hydroxybutyl)amine. This reaction is carried out under acidic conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
- Dissolve N-methyl-N-(4-hydroxybutyl)amine in an aqueous solution.
- Add hydrochloric acid to the solution to create an acidic environment.
- Slowly add sodium nitrite to the mixture while maintaining a low temperature to control the reaction rate.
- The nitrosation reaction occurs, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(4-hydroxybutyl)nitrosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N-methyl-N-(4-hydroxybutyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Methyl-N-(4-hydroxybutyl)nitrosamine is extensively used in scientific research, particularly in the field of carcinogenesis. It serves as a model compound for studying the mechanisms of cancer development, especially bladder cancer. The compound is used to induce tumors in laboratory animals, providing insights into the genetic and molecular changes associated with cancer progression .
Mécanisme D'action
The mechanism of action of N-Methyl-N-(4-hydroxybutyl)nitrosamine involves its metabolic activation to form reactive intermediates that can interact with DNA. These interactions lead to mutations and other genetic alterations, contributing to carcinogenesis. The compound primarily targets the bladder urothelium, where it induces high-grade, invasive cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine compound used in bladder cancer research.
N-Nitrosodimethylamine: A well-known nitrosamine with carcinogenic properties.
Uniqueness
N-Methyl-N-(4-hydroxybutyl)nitrosamine is unique due to its specific structure and the ability to induce bladder-specific tumors. Its use in research provides valuable insights into the mechanisms of bladder carcinogenesis, making it a crucial tool in cancer studies .
Propriétés
Numéro CAS |
51938-16-0 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
N-(4-hydroxybutyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-7(6-9)4-2-3-5-8/h8H,2-5H2,1H3 |
Clé InChI |
QYWUTOQYPOONLE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


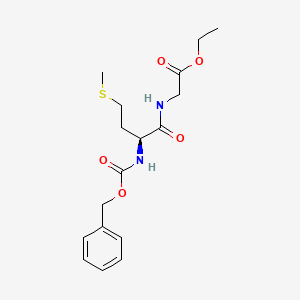

![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
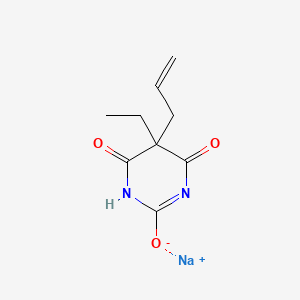
![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)
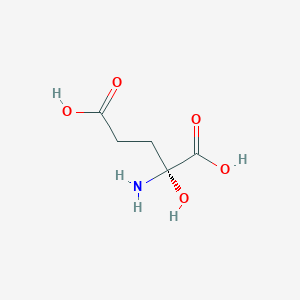
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)
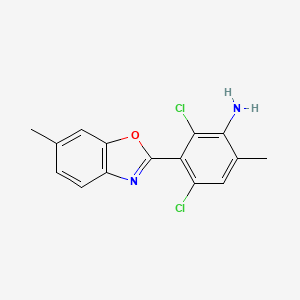
![(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate](/img/structure/B13806674.png)
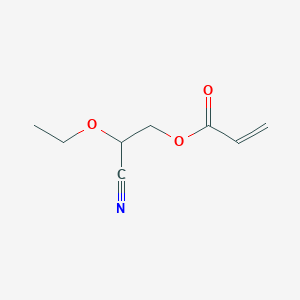

![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
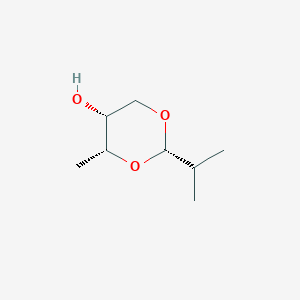
![S-[2-(dimethylamino)-2-iminoethyl] ethanethioate](/img/structure/B13806714.png)
